(3S)-3-Amino-3-(4,5-dibromofuran-2-YL)propanamide
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Overview
Description
(3S)-3-Amino-3-(4,5-dibromofuran-2-YL)propanamide is a synthetic organic compound that features a furan ring substituted with bromine atoms and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4,5-dibromofuran-2-YL)propanamide typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 4 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated furan is then subjected to an amination reaction to introduce the amino group at the 3 position. This can be achieved using ammonia or an amine under suitable conditions.
Formation of Propanamide: The final step involves the formation of the propanamide moiety, which can be achieved through a reaction with acrylamide or a similar compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may target the bromine atoms or the amide group, leading to debromination or amine formation.
Substitution: The bromine atoms on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the furan ring.
Reduction: Debrominated furan or amine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology
Biochemical Studies: The compound can be used in studies involving enzyme interactions or metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4,5-dibromofuran-2-YL)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amino group play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(4-bromofuran-2-YL)propanamide: A similar compound with only one bromine atom on the furan ring.
(3S)-3-Amino-3-(5-bromofuran-2-YL)propanamide: Another similar compound with a single bromine atom at a different position.
Uniqueness
(3S)-3-Amino-3-(4,5-dibromofuran-2-YL)propanamide is unique due to the presence of two bromine atoms on the furan ring, which can significantly influence its chemical reactivity and biological activity compared to its mono-brominated counterparts.
Properties
Molecular Formula |
C7H8Br2N2O2 |
---|---|
Molecular Weight |
311.96 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4,5-dibromofuran-2-yl)propanamide |
InChI |
InChI=1S/C7H8Br2N2O2/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m0/s1 |
InChI Key |
DYOSBHJXCZTPTC-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(OC(=C1Br)Br)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C(CC(=O)N)N |
Origin of Product |
United States |
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